molecular formula C18H11ClN6O4 B2872545 5-chloro-2-nitro-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide CAS No. 899752-57-9

5-chloro-2-nitro-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide

Cat. No.: B2872545
CAS No.: 899752-57-9
M. Wt: 410.77
InChI Key: BEGSRWBPNOXAOM-UHFFFAOYSA-N
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Description

5-chloro-2-nitro-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide is an intricate organic compound notable for its potential applications in scientific research. This compound, with its detailed structure, presents a unique profile for reactions and applications due to its combination of nitro, chloro, and pyrazolo[3,4-d]pyrimidine groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-2-nitro-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide generally involves multistep organic reactions. Key synthetic steps often include nitration, chlorination, and amidation processes. Conditions such as temperature, solvent, and the presence of catalysts play crucial roles in optimizing yield and purity.

Industrial Production Methods

In industrial settings, large-scale synthesis may utilize more efficient catalytic processes to minimize costs and environmental impact. Techniques like flow chemistry and automated synthesis could be implemented for higher throughput and consistent quality.

Chemical Reactions Analysis

Types of Reactions

The compound undergoes a variety of chemical reactions:

  • Oxidation: Potential to oxidize under certain conditions, leading to further nitration or conversion of functional groups.

  • Reduction: Nitro groups can be reduced to amines under hydrogenation conditions.

  • Substitution: The chloro and nitro groups make it amenable to nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents include hydrogen gas for reduction, various acids and bases for substitution reactions, and oxidizing agents like KMnO4 for oxidation. Solvents such as DMSO, DMF, and acetonitrile are frequently employed.

Major Products

Depending on the reaction type, major products can include amines, further substituted benzamides, or oxidized derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules, particularly in pharmaceutical research.

Biology

Its unique structure offers potential for biological studies, including its interaction with specific proteins or enzymes.

Medicine

Industry

May be used in the development of new materials or as a precursor in chemical manufacturing processes.

Mechanism of Action

The mechanism by which 5-chloro-2-nitro-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide exerts its effects involves interaction with molecular targets such as enzymes or receptors. The nitro and chloro groups enable the compound to participate in electron transfer and binding events, influencing biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 5-chloro-2-nitrobenzamide

  • 1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives

  • Benzamide derivatives with varied substituents

Uniqueness

The presence of both nitro and chloro groups, combined with the pyrazolo[3,4-d]pyrimidine structure, provides a unique chemical reactivity and biological activity profile that differentiates it from other benzamide derivatives.

Hope that covers all the bases for you! If there's anything more specific you need to delve into, feel free to ask.

Properties

IUPAC Name

5-chloro-2-nitro-N-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11ClN6O4/c19-11-6-7-15(25(28)29)13(8-11)17(26)22-23-10-20-16-14(18(23)27)9-21-24(16)12-4-2-1-3-5-12/h1-10H,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEGSRWBPNOXAOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)NC(=O)C4=C(C=CC(=C4)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11ClN6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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